N-(1,5-dimethylpyrrol-3-yl)acetamide
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Overview
Description
N-(1,5-dimethylpyrrol-3-yl)acetamide: is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethylpyrrol-3-yl)acetamide typically involves the acylation of 1,5-dimethylpyrrole. One common method is the reaction of 1,5-dimethylpyrrole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions: N-(1,5-dimethylpyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of N-(1,5-dimethylpyrrol-3-yl)amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,5-dimethylpyrrol-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in molecular docking studies.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1,5-dimethylpyrrol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Molecular docking studies have shown that the compound can interact with enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are involved in essential metabolic pathways .
Comparison with Similar Compounds
- N-(1,5-dimethylpyrrol-1-yl)acetamide
- N-(2,5-dimethylpyrrol-3-yl)acetamide
- N-(3,5-dimethylpyrrol-1-yl)acetamide
Comparison: N-(1,5-dimethylpyrrol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrrol-3-yl)acetamide |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(5-10(6)3)9-7(2)11/h4-5H,1-3H3,(H,9,11) |
InChI Key |
SIFKLVGNNZUICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C)NC(=O)C |
Origin of Product |
United States |
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